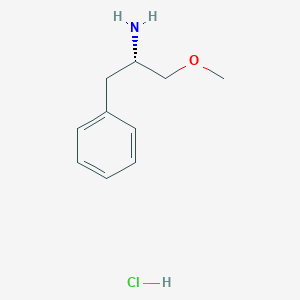

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Description

Properties

IUPAC Name |

(2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMKEFCCBFJBJI-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583371 | |

| Record name | (2S)-1-Methoxy-3-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64715-81-7 | |

| Record name | Benzeneethanamine, α-(methoxymethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64715-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Methoxy-3-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride CAS number 64715-81-7

An In-Depth Technical Guide to (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride (CAS: 64715-81-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This compound is a chiral building block of significant interest in medicinal chemistry and synthetic applications. Its defined stereochemistry, coupled with the strategic placement of methoxy, phenyl, and amine functionalities, makes it a valuable precursor for a range of complex molecular targets. This guide provides a comprehensive technical overview, moving from fundamental properties and synthesis to practical applications and analytical validation. The methodologies presented are grounded in established chemical principles, offering not just procedural steps but also the underlying rationale to empower researchers in their experimental design.

Core Molecular Profile and Physicochemical Characteristics

A foundational understanding of a molecule's properties is critical for its effective application in synthesis, formulation, and biological assays. This compound is a white to off-white crystalline solid.

Table 1: Key Physicochemical and Structural Data

| Property | Data |

| CAS Number | 64715-81-7[1] |

| Molecular Formula | C₁₀H₁₆ClNO[1] |

| Molecular Weight | 201.69 g/mol [1] |

| IUPAC Name | (2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride[1] |

| Synonyms | (S)-(+)-1-Methoxy-3-phenyl-2-propylamine hydrochloride, (+)-O-Methyl-L-phenylalaninol hydrochloride[1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol) |

Structural Elucidation and Spectroscopic Signature

The identity and purity of this compound are unequivocally established through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a distinct fingerprint. Expected signals include a singlet for the methoxy (CH₃O-) protons, multiplets in the aromatic region for the phenyl group, and a series of multiplets for the aliphatic backbone protons. The presence of the chiral center at C2 results in diastereotopic protons on the adjacent methylene groups (C1 and C3), which typically appear as complex, non-equivalent signals.

-

¹³C NMR : The carbon spectrum confirms the presence of all 10 unique carbon atoms in the structure.

-

-

Infrared (IR) Spectroscopy : Key diagnostic peaks include a broad N-H stretch from the primary ammonium salt, C-H stretches from the aromatic and aliphatic portions, and a prominent C-O stretch characteristic of the methoxy ether linkage.[1]

-

Mass Spectrometry (MS) : Analysis of the free base (generated by neutralizing the HCl salt) will show a molecular ion peak corresponding to the mass of C₁₀H₁₅NO.

Synthesis and Chiral Integrity

The synthesis of this molecule with high enantiomeric purity is paramount for its use in stereospecific applications. The most common industrial and laboratory approach involves the synthesis of a racemic mixture followed by classical chiral resolution.

Synthesis of Racemic 1-Methoxy-3-phenylpropan-2-amine

Reductive amination is a robust and high-yielding method for preparing the racemic amine from its corresponding ketone precursor, 1-methoxy-3-phenylpropan-2-one.[2][3][4]

Experimental Protocol: Racemic Synthesis via Reductive Amination

-

Imine Formation: Dissolve 1-methoxy-3-phenylpropan-2-one (1.0 equiv.) and an ammonia source, such as ammonium acetate (5-10 equiv.), in a suitable protic solvent like methanol. The reaction is stirred at room temperature to facilitate the formation of the intermediate imine. The use of an excess of the ammonia source drives the equilibrium towards the imine.

-

Reduction: The reaction mixture is cooled in an ice bath (0 °C). A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN, ~1.5 equiv.), is added portion-wise.

-

Scientific Rationale: NaBH₃CN is the reagent of choice because it is selective for the reduction of the protonated imine over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. The reaction is run under weakly acidic conditions (often buffered by the ammonium acetate) to ensure the imine is protonated and thus more electrophilic.[4]

-

-

Reaction Monitoring & Work-up: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >11 with aqueous NaOH to liberate the free amine.

-

Extraction & Isolation: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude racemic amine.

Chiral Resolution via Diastereomeric Salt Formation

This classical method remains one of the most cost-effective and scalable techniques for separating enantiomers of chiral amines.[5][6][7]

Experimental Protocol: Chiral Resolution

-

Resolving Agent & Solvent Screening: The crude racemic amine is dissolved in a trial solvent (e.g., ethanol, isopropanol, or acetone). A solution of a chiral acid resolving agent (0.5-0.6 equiv.), such as (R)-(-)-Mandelic acid or (+)-Tartaric acid, in the same solvent is added slowly. The goal is to identify a solvent/acid pair that results in the selective precipitation of one diastereomeric salt.

-

Bulk Crystallization: Once optimal conditions are found, the process is scaled. The racemic amine is dissolved in the chosen solvent and heated gently. The chiral resolving agent solution is added, and the mixture is allowed to cool slowly to room temperature, and then often further cooled in a refrigerator to maximize the yield of the crystalline diastereomeric salt.

-

Scientific Rationale: The two diastereomers, [(S)-amine:(R)-acid] and [(R)-amine:(R)-acid], are not mirror images and thus have different physical properties, including solubility. Slow cooling promotes the formation of a more ordered crystal lattice, enhancing the purity of the less soluble diastereomer that precipitates.[8]

-

-

Salt Isolation and Liberation of Free Amine: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent. The salt is then suspended in water and treated with a base (e.g., 10% NaOH) until the pH is strongly alkaline. This neutralizes the chiral acid and liberates the enantiomerically enriched free (S)-amine.

-

Extraction and Salt Formation: The free amine is extracted into an organic solvent, dried, and concentrated. The purified (S)-amine is then dissolved in a non-polar solvent like diethyl ether or ethyl acetate, and a solution of HCl (e.g., HCl in isopropanol or gaseous HCl) is added to precipitate the final this compound salt, which is then collected by filtration.

Caption: Overall workflow for the synthesis and resolution of the target compound.

Analytical Validation: Chiral HPLC

The enantiomeric excess (e.e.) of the final product must be quantified to ensure it meets the required specifications. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this analysis.[9][10][11]

Experimental Protocol: Enantiomeric Excess Determination

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), are highly effective for separating a wide range of chiral amines.[12]

-

Mobile Phase Optimization: The separation is typically achieved in normal-phase mode. A common mobile phase consists of a mixture of hexane or heptane with a polar modifier, usually isopropanol or ethanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape. The ratio of alkane to alcohol is optimized to achieve baseline resolution (Rs > 1.5).

-

Analysis: A standard solution of the racemic amine is first injected to identify the retention times of both the (R) and (S) enantiomers. Subsequently, the resolved (S)-enantiomer sample is injected.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

Applications in Pharmaceutical R&D

Chiral amines are privileged structures in medicinal chemistry. This compound is utilized as a key intermediate and building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Scaffold for Bioactive Molecules: The phenylethylamine core is a well-known pharmacophore that interacts with numerous biological targets. The specific (S)-stereochemistry and the methoxy group allow for precise orientation within a receptor or enzyme active site, which is critical for potency and selectivity.

-

Precursor for Drug Candidates: This compound can be readily derivatized at the primary amine to introduce new functionalities and build molecular complexity. It serves as a starting point for synthesizing compounds investigated for a variety of therapeutic areas.[13]

Caption: Role of the title compound as a starting material in a drug discovery pipeline.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable under normal laboratory conditions.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Reductive amination. Wikimedia Foundation. Available from: [Link]

-

Chemistry LibreTexts. Resolution (Separation) of Enantiomers. University of California, Davis. Available from: [Link]

-

BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. BioDuro-Sundia. Available from: [Link]

-

Phenomenex. Chiral HPLC Column. Phenomenex Inc. Available from: [Link]

-

LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. MJH Life Sciences. Available from: [Link]

Sources

- 1. This compound | C10H16ClNO | CID 16211128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 13. chemimpex.com [chemimpex.com]

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride molecular weight

An In-Depth Technical Guide to (S)-1-Methoxy-3-phenylpropan-2-amine Hydrochloride: Synthesis, Characterization, and Applications

Executive Summary

This compound is a chiral amine of significant interest in the fields of pharmaceutical chemistry and organic synthesis. Its structural framework, derived from the amino acid L-phenylalanine, provides a versatile scaffold for the development of complex molecular architectures. The presence of a defined stereocenter at the C-2 position is of paramount importance, as biological activity is often enantiomer-specific. This technical guide provides a comprehensive overview of the compound's properties, details robust synthetic and analytical methodologies, and discusses its applications as a key building block for drug development professionals. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is the cornerstone of its effective application. This compound is the salt form of the parent amine, which enhances its stability, crystallinity, and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO | [1][2] |

| Molecular Weight | 201.69 g/mol | [1][2] |

| CAS Number | 64715-81-7 | [2] |

| IUPAC Name | (2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride | [2] |

| Synonyms | (+)-O-Methyl-L-phenylalaninol hydrochloride, (S)-(+)-alpha-(Methoxymethyl)phenethylamine hydrochloride | [2] |

| SMILES | COCN.Cl | [2] |

| Parent Compound CID | 2794227 ((S)-1-Methoxy-3-phenylpropan-2-amine) | [2] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of an enantiomerically pure compound such as this requires a strategy that preserves or creates the desired stereochemistry with high fidelity. The most logical and field-proven approach begins with a readily available chiral precursor, L-phenylalanine, leveraging the "chiral pool" to avoid costly and complex asymmetric catalysis or resolution steps.

Chiral Pool Synthesis from L-Phenylalaninol

The causality behind this strategy is rooted in efficiency and stereochemical control. By starting with L-phenylalaninol (itself derived from L-phenylalanine), the (S)-stereocenter is already established, significantly simplifying the synthesis. The subsequent steps are designed to modify the functional groups without racemizing this critical center.

Caption: Chiral pool synthesis pathway from L-phenylalaninol.

Alternative: Biocatalytic Asymmetric Synthesis

For large-scale industrial applications, biocatalysis presents a green and highly selective alternative. This approach utilizes enzymes, such as transaminases, to convert a prochiral ketone into the desired chiral amine with high enantiomeric excess.[3][4]

Caption: Biocatalytic synthesis using a transaminase enzyme.

Detailed Experimental Protocols

The following protocols are presented with the necessary detail to ensure reproducibility. The causality for each step is explained to provide a deeper understanding of the process.

Protocol: Synthesis via L-Phenylalaninol

This multi-step protocol is a robust method for lab-scale synthesis.

Step 1: N-Boc Protection of L-Phenylalaninol

-

Rationale: The primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from reacting in the subsequent O-methylation step.

-

Procedure: Dissolve L-phenylalaninol (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: O-Methylation of N-Boc-L-Phenylalaninol

-

Rationale: The hydroxyl group is deprotonated with a strong base (NaH) to form an alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide, forming the desired methyl ether.

-

Procedure: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes. Add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel) to obtain the O-methylated product.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc group is labile under acidic conditions. Using a solution of HCl gas in an organic solvent simultaneously removes the protecting group and forms the desired hydrochloride salt in a single, efficient step.[5]

-

Procedure: Dissolve the purified O-methylated intermediate in a minimal amount of methanol at 0 °C. Bubble dry hydrogen chloride gas through the solution for 10-15 minutes, or add a 4M solution of HCl in 1,4-dioxane (3.0 eq).[5]

-

Workup: Stir the mixture for 1-2 hours at room temperature. The product will typically precipitate as a white solid. Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/ether) to yield pure this compound.[5]

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final compound.

Quality Control Specifications

The following table outlines a standard set of specifications for release in a research or drug development setting.

| Parameter | Method | Specification | Rationale |

| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms expected physical state and absence of gross impurities. |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectrum | Unambiguously confirms the chemical structure. |

| Purity | HPLC (UV detection) | ≥ 98.0% | Quantifies the amount of the target compound relative to impurities. |

| Enantiomeric Excess | Chiral HPLC or GC | ≥ 99.0% e.e. | Confirms the stereochemical purity, critical for biological applications. |

| Solubility | Visual Inspection | Soluble in water, methanol | Provides practical information for downstream use in formulations or reactions. |

Expected Spectroscopic Data

-

¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.3-3.4 ppm), the aromatic protons of the phenyl ring (multiplet, ~7.2-7.4 ppm), and the aliphatic protons of the propanamine backbone. The protons adjacent to the chiral center will show diastereotopic splitting.

-

¹³C NMR: Expect distinct signals for the methoxy carbon (~59 ppm), the aliphatic carbons, and the aromatic carbons. The number of signals should correspond to the 10 unique carbon atoms in the molecule.

-

IR Spectroscopy: Key stretches should be visible for N-H bonds of the ammonium salt (~2400-3000 cm⁻¹, broad), C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage (~1100 cm⁻¹).

Applications in Drug Development

The primary value of this compound lies in its utility as a chiral building block. Its structural motif is present in or related to several classes of biologically active molecules.

-

Scaffold for Novel Therapeutics: The phenethylamine backbone is a well-established pharmacophore. The specific stereochemistry and functional handles (amine, methoxy ether) of this compound allow medicinal chemists to systematically explore structure-activity relationships (SAR) by building upon this core.

-

Intermediate for API Synthesis: It serves as a key starting material for more complex APIs, where its pre-defined stereochemistry is carried through the synthetic route, ensuring the final drug substance is enantiomerically pure. Related structures are used in the development of stimulants, anorectics, and agents targeting cardiovascular conditions.[6][7]

References

-

ChemBK. 1-Methoxy-3-phenylpropan-2-amine hydrochloride. [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

Sources

13C NMR analysis of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

An In-Depth Technical Guide to the 13C NMR Analysis of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive walkthrough of the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound, a chiral amine of interest in pharmaceutical development and organic synthesis. This document moves beyond a simple recitation of spectral data, offering a deep dive into the underlying principles, experimental design, and data interpretation strategies essential for unambiguous structure elucidation. We will explore the influence of the molecule's structural features—the phenyl ring, methoxy group, and protonated amine—on the 13C chemical shifts. Furthermore, this guide details the application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments as a self-validating system to definitively determine the multiplicity of each carbon atom. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and advanced structural characterization.

Introduction: The Analytical Imperative

This compound is a chiral molecule whose precise structural integrity is critical for its function, whether as a pharmaceutical intermediate or a building block in asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of organic molecules in solution. While 1H NMR provides invaluable information about the proton environment, 13C NMR offers a direct window into the carbon skeleton of the molecule.

The proton-decoupled 13C NMR spectrum provides a single peak for each chemically non-equivalent carbon atom, offering an immediate count of the unique carbon environments. However, to fully leverage the power of 13C NMR, it is crucial to determine the number of attached protons for each carbon signal. This is achieved through spectral editing techniques, most notably the DEPT experiments, which differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons.[1][2] This guide will demonstrate how the synergistic use of a standard broadband-decoupled 13C spectrum with DEPT-90 and DEPT-135 spectra provides a robust and self-verifying workflow for the complete assignment of the carbon framework of the title compound.

Foundational Principles: Predicting the 13C Spectrum

Before stepping into the laboratory, a theoretical prediction of the 13C NMR spectrum provides a critical roadmap for interpretation. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment. For this compound, we must consider several key factors.

Molecular Structure and Carbon Numbering:

(Note: For clarity in the following discussion, the phenyl carbons are numbered C7-C10, though standard IUPAC nomenclature would be different. The amine is protonated, forming an ammonium salt with the chloride counter-ion).

-

Electronegativity: The oxygen atom of the methoxy group and the protonated nitrogen atom (NH3+) are highly electronegative. They withdraw electron density from adjacent carbons, causing a "deshielding" effect and shifting their signals downfield (to a higher ppm value).[3] Therefore, C1 (methoxy), C2 (adjacent to the methoxy oxygen), and C5 (adjacent to the ammonium group) are expected to be significantly downfield from a standard alkane carbon.

-

Effect of Protonation: The protonation of the amine to form an ammonium salt (R-NH3+) significantly increases its electron-withdrawing capacity compared to the free amine (R-NH2). This leads to a pronounced downfield shift for the α-carbon (C5) and a smaller, but still noticeable, downfield shift for the β-carbons (C2 and C6).[4]

-

Aromatic System: The carbons of the phenyl ring will resonate in the typical aromatic region, generally between 110-160 ppm.[5] The C7 carbon, being directly attached to the aliphatic chain (the ipso-carbon), will have a chemical shift distinct from the ortho (C8), meta (C9), and para (C10) carbons. Due to symmetry, we expect two signals for the two ortho carbons and two signals for the two meta carbons, though they may overlap.

-

Chirality: The presence of a stereocenter at C5 renders the two protons on C2 and C6 diastereotopic. While this is more commonly observed in 1H NMR, it confirms the chiral nature of the environment. In the 13C spectrum, we expect to see ten distinct carbon signals corresponding to the ten unique carbon atoms in the molecule.

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to generate a complete and verifiable dataset for the structural assignment of this compound.

Sample Preparation

The quality of the NMR sample is paramount for acquiring high-quality spectra.[6] As a hydrochloride salt, the compound's solubility will guide the choice of solvent.

-

Solvent Selection: Deuterated methanol (CD3OD) or deuterium oxide (D2O) are excellent choices due to the high polarity and solubility of amine salts. Deuterated dimethyl sulfoxide (DMSO-d6) is another viable option. For this guide, we will proceed with CD3OD.

-

Concentration: For 13C NMR, a higher concentration is required compared to 1H NMR due to the low natural abundance of the 13C isotope (~1.1%).[7] Weigh approximately 20-30 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of CD3OD.[7] Vortex or gently warm the vial to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8]

-

Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm. Cap the tube securely to prevent solvent evaporation.

Data Acquisition

The experiments should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher). The following is a representative set of parameters.

| Parameter | Broadband Decoupled 13C | DEPT-90 | DEPT-135 |

| Pulse Program | zgpg30 | dept90 | dept135 |

| Solvent | CD3OD | CD3OD | CD3OD |

| Frequency | e.g., 100 MHz on a 400 MHz system | e.g., 100 MHz on a 400 MHz system | e.g., 100 MHz on a 400 MHz system |

| Spectral Width | 0-200 ppm | 0-200 ppm | 0-200 ppm |

| Acquisition Time | ~1-2 seconds | ~1-2 seconds | ~1-2 seconds |

| Relaxation Delay (d1) | 2 seconds | 2 seconds | 2 seconds |

| Number of Scans | 1024 or higher | 512 or higher | 512 or higher |

| Temperature | 298 K | 298 K | 298 K |

Causality Behind Parameter Choices:

-

Broadband Decoupling: In the standard 13C experiment, all proton-carbon couplings are removed to simplify the spectrum, ensuring each carbon appears as a singlet.

-

Relaxation Delay (d1): A delay of 2 seconds is chosen to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable quantitative information, although 13C NMR is not inherently quantitative without longer delays.

-

Number of Scans: A higher number of scans is necessary for 13C experiments to achieve an adequate signal-to-noise ratio.

Data Interpretation: From Spectrum to Structure

Caption: Workflow for 13C NMR based structure elucidation.

Step-by-Step Analysis

-

Broadband 13C Spectrum: Observe the main 13C spectrum. You should see 10 distinct signals, confirming the presence of 10 magnetically non-equivalent carbon atoms. Note their chemical shifts.

-

DEPT-90 Spectrum: This spectrum will only show signals corresponding to CH (methine) carbons. In our molecule, we expect to see signals for C5 and the four unique carbons of the phenyl ring (C8, C9, C10).

-

DEPT-135 Spectrum: This spectrum provides the most information about multiplicity.[2]

-

Positive Signals: Correspond to CH and CH3 carbons.

-

Negative Signals: Correspond to CH2 carbons.

-

Absent Signals: Correspond to quaternary carbons (C7).

-

-

Correlation and Assignment: By comparing the three spectra, we can build a complete picture.

-

A signal present in the broadband 13C and DEPT-90, and positive in DEPT-135, is a CH group.

-

A signal present in the broadband 13C, absent in DEPT-90, and positive in DEPT-135, is a CH3 group.

-

A signal present in the broadband 13C, absent in DEPT-90, and negative in DEPT-135, is a CH2 group.

-

A signal present only in the broadband 13C spectrum is a quaternary carbon.

-

Predicted Assignments

The following table summarizes the predicted chemical shifts and the expected results from the DEPT experiments for this compound.

| Carbon | Predicted δ (ppm) | Rationale | DEPT-90 | DEPT-135 | Multiplicity |

| C1 | ~59 | -OCH3 group | Absent | Positive | CH3 |

| C2 | ~72 | Aliphatic C-O | Absent | Negative | CH2 |

| C5 | ~55 | Aliphatic C-N+ | Present | Positive | CH |

| C6 | ~38 | Aliphatic, β to N+, α to Ph | Absent | Negative | CH2 |

| C7 | ~138 | Phenyl ipso-carbon | Absent | Absent | C |

| C8 | ~130 | Phenyl ortho-carbons | Present | Positive | CH |

| C9 | ~129 | Phenyl meta-carbons | Present | Positive | CH |

| C10 | ~127 | Phenyl para-carbon | Present | Positive | CH |

Note: The exact chemical shifts can vary depending on the solvent and concentration. These predictions are based on typical values for similar functional groups.[9]

Advanced Confirmation (Optional): 2D NMR

For absolute, unambiguous assignment, especially in more complex molecules, 2D NMR techniques are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and their directly attached protons.[10][11] A cross-peak appears at the coordinates of the 13C chemical shift and the 1H chemical shift of its attached proton(s). This is the most reliable way to link the carbon and proton skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away.[12] This is extremely powerful for identifying connectivity between different parts of the molecule, for example, confirming the connection from the C6 protons to the ipso-carbon (C7) of the phenyl ring.

Conclusion

The comprehensive analysis of this compound using 13C NMR spectroscopy, particularly when enhanced with DEPT experiments, provides a powerful and self-validating method for complete structural elucidation. This guide has outlined a logical workflow from theoretical prediction and sample preparation to data acquisition and detailed interpretation. By systematically combining the information from broadband-decoupled 13C, DEPT-90, and DEPT-135 spectra, researchers can confidently assign each carbon in the molecule, ensuring the structural integrity and purity of this important chiral compound. This rigorous approach exemplifies the standards of scientific integrity and technical expertise required in modern chemical and pharmaceutical research.

References

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hmqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

-

NISCAIR. (n.d.). Multiple substituent effects on 13C chemical shifts in phenylstyryl ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

YouTube. (2023, September 10). How to Predict NMR in ChemDraw. Retrieved from [Link]

Sources

- 1. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmr hmqc hmbc: Topics by Science.gov [science.gov]

Methodological & Application

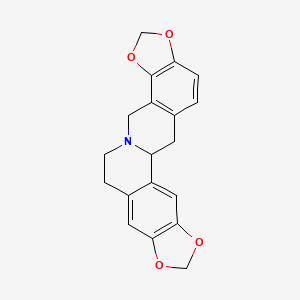

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Bis(oxazoline) Ligands Using (S)-1-Methoxy-3-phenylpropan-2-amine Hydrochloride

Introduction: The Strategic Role of (S)-1-Methoxy-3-phenylpropan-2-amine Hydrochloride in Asymmetric Synthesis

This compound, a chiral building block derived from the natural amino acid L-phenylalanine, serves as a valuable precursor in the field of asymmetric synthesis. Its inherent stereochemistry provides a powerful tool for the construction of complex chiral molecules, particularly chiral ligands that are pivotal for stereoselective transformations in academic and industrial research. Chiral amines and their derivatives are essential in the synthesis of pharmaceuticals and fine chemicals, where the precise three-dimensional arrangement of atoms is critical for biological activity and material properties.[1]

This application note provides a comprehensive guide to the utilization of this compound as a chiral precursor for the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands are renowned for their ability to form stable chelate complexes with a variety of metals, creating a well-defined chiral environment around the metallic center.[2] Such complexes are highly effective catalysts for a wide range of enantioselective reactions, including cyclopropanation, Diels-Alder reactions, and aldol additions.[2][3]

The protocol herein details a robust and efficient two-step process: the initial neutralization of the hydrochloride salt to liberate the free amino alcohol, followed by a zinc-catalyzed condensation with a dinitrile to construct the bis(oxazoline) scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block for the creation of powerful tools in asymmetric catalysis.

Scientific Principles and Mechanistic Insights

The synthesis of bis(oxazoline) ligands from chiral β-amino alcohols is a well-established and reliable transformation.[4] The overall process involves the formation of two five-membered oxazoline rings linked by a carbon backbone. The stereocenters of the starting amino alcohol are transferred to the final ligand, thereby dictating the chirality of the catalytic pocket.

Step 1: Neutralization of the Amine Hydrochloride

(S)-1-Methoxy-3-phenylpropan-2-amine is typically supplied as a stable hydrochloride salt. To render the amine nucleophilic for the subsequent condensation, it must be converted to its free base form. This is achieved by treatment with a suitable base, such as sodium hydroxide or potassium hydroxide, in a biphasic system or by extraction. The choice of a biphasic system allows for the straightforward separation of the organic free amine from the aqueous salt solution.

Step 2: Zinc-Catalyzed Condensation and Cyclization

The core of the synthesis is the Lewis acid-catalyzed condensation of the chiral amino alcohol with a dinitrile, such as malononitrile. Zinc salts, particularly zinc triflate (Zn(OTf)₂), have proven to be effective catalysts for this transformation.[1]

The proposed mechanism for the oxazoline ring formation from a nitrile and an amino alcohol involves several key steps:

-

Coordination: The Lewis acidic zinc(II) ion coordinates to the nitrogen atom of the nitrile, enhancing its electrophilicity.

-

Nucleophilic Attack: The hydroxyl group of the amino alcohol attacks the activated nitrile carbon, forming a cyclic intermediate.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of an intermediate that, upon elimination of ammonia, yields the oxazoline ring.

The C₂-symmetry of the resulting bis(oxazoline) ligand is a direct consequence of using a bifunctional linker (dinitrile) and two equivalents of the same chiral amino alcohol. This symmetry is highly advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.[2]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Preparation of (S)-1-Methoxy-3-phenylpropan-2-amine (Free Base)

This protocol describes the liberation of the free amine from its hydrochloride salt.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (separatory funnel, round-bottom flask, etc.)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq.) in deionized water.

-

Cool the aqueous solution in an ice bath.

-

Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >10.

-

Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).[5]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-1-Methoxy-3-phenylpropan-2-amine as an oil.

Note: The free amine is typically used in the next step without further purification.

Protocol 2: Synthesis of (S,S)-2,2'-(Methylene)bis(4-(methoxymethyl)-5-phenyloxazoline)

This protocol details the synthesis of a C₂-symmetric bis(oxazoline) ligand from the free amine and malononitrile, catalyzed by zinc triflate.

Materials:

-

(S)-1-Methoxy-3-phenylpropan-2-amine (from Protocol 1)

-

Malononitrile

-

Zinc triflate (Zn(OTf)₂)

-

Toluene, anhydrous

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, reflux condenser)

-

Inert atmosphere (Argon or Nitrogen)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add anhydrous toluene, followed by (S)-1-Methoxy-3-phenylpropan-2-amine (2.0 eq.) and malononitrile (1.0 eq.).

-

Add zinc triflate (Zn(OTf)₂) (stoichiometric or catalytic amount, typically 0.1 to 1.0 eq.) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bis(oxazoline) ligand.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and optical rotation to confirm its structure and purity.

Data Presentation

The following table summarizes the key reactants and expected product for the synthesis of the target bis(oxazoline) ligand.

| Reactant/Product | Chemical Structure | Molar Mass ( g/mol ) | Role |

| (S)-1-Methoxy-3-phenylpropan-2-amine |  | 165.23 | Chiral Building Block |

| Malononitrile |  | 66.06 | Linker |

| (S,S)-2,2'-(Methylene)bis(4-(methoxymethyl)-5-phenyloxazoline) | Structure to be synthesized | 392.49 | Chiral Ligand |

Application Notes: Utilization in Asymmetric Catalysis

The synthesized (S,S)-2,2'-(Methylene)bis(4-(methoxymethyl)-5-phenyloxazoline) ligand can be employed in a variety of metal-catalyzed asymmetric reactions. The general procedure involves the in situ formation of the chiral catalyst by complexing the BOX ligand with a suitable metal precursor prior to the addition of the substrate.

Example Application: Asymmetric Cyclopropanation

Copper(I)-BOX complexes are highly effective catalysts for the enantioselective cyclopropanation of olefins with diazoacetates.[2]

General Procedure for Catalyst Formation and Cyclopropanation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the synthesized BOX ligand (1.1 eq.) in a dry, degassed solvent (e.g., dichloromethane or toluene).

-

Add a copper(I) precursor, such as copper(I) triflate benzene complex (CuOTf·C₆H₆) (1.0 eq.), and stir the mixture at room temperature until a homogeneous solution is formed.

-

Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

-

Add the olefin substrate (1.0 eq.).

-

Slowly add a solution of the diazoacetate (e.g., ethyl diazoacetate) (1.2 eq.) in the same solvent via a syringe pump over several hours.

-

Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Quench the reaction and purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

The high enantioselectivities typically observed in these reactions are attributed to the well-defined chiral pocket created by the BOX ligand around the copper center, which effectively directs the approach of the olefin to the carbene intermediate.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of a chiral BOX ligand.

Mechanism of Oxazoline Formation

Sources

- 1. scispace.com [scispace.com]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rameshrasappan.com [rameshrasappan.com]

- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral Amines in Asymmetric Synthesis

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride, a chiral amine derived from L-phenylalaninol, represents a valuable yet underexplored building block in the field of asymmetric catalysis.[1] Chiral amines and their derivatives are fundamental to modern synthetic organic chemistry, serving as the foundation for a vast array of chiral ligands, auxiliaries, and organocatalysts.[2][3][4] Their importance lies in their ability to create a chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other.[5] This control is paramount in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.

This guide provides an in-depth exploration of the potential applications of this compound in asymmetric catalysis. While specific literature on this exact molecule as a catalyst is emerging, its structural motifs—a primary amine, a stereogenic center, and a coordinating methoxy group—allow for its application in several well-established catalytic systems. The protocols detailed herein are based on established methodologies for structurally related chiral amino alcohols and amines, providing a robust starting point for researchers.[6][7][8]

Core Principles of Catalysis with (S)-1-Methoxy-3-phenylpropan-2-amine

The utility of (S)-1-Methoxy-3-phenylpropan-2-amine stems from its bifunctional nature. The primary amine serves as a handle for derivatization or as a Lewis basic site for coordination to metal centers. The methoxy group can also act as a coordinating entity, enabling the formation of stable bidentate chelate complexes with metal catalysts. This chelation restricts the conformational flexibility of the catalytic complex, creating a well-defined chiral pocket that dictates the facial selectivity of substrate approach.

Application I: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis. Chiral amino alcohols and their derivatives are frequently employed as ligands for boron-based reducing agents, forming oxazaborolidine catalysts in situ.[9] (S)-1-Methoxy-3-phenylpropan-2-amine can be effectively utilized in this context.

Mechanistic Rationale

The reaction of (S)-1-Methoxy-3-phenylpropan-2-amine with a borane source (e.g., BH₃·THF) generates a chiral oxazaborolidine catalyst. This catalyst coordinates to the carbonyl oxygen of the prochiral ketone, activating it for reduction. The steric bulk of the catalyst's substituents (in this case, derived from the phenylpropyl and methoxymethyl groups) shields one face of the ketone, forcing the hydride to be delivered to the less hindered face. This directed hydride transfer results in the formation of a chiral alcohol with high enantioselectivity.

Caption: Workflow for asymmetric ketone reduction.

Experimental Protocol: Asymmetric Borane Reduction of Acetophenone

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Formation:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (0.2 mmol).

-

Add anhydrous THF (10 mL) and cool the mixture to 0 °C.

-

Slowly add 1 M BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise.

-

Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the oxazaborolidine catalyst.

-

-

Reduction:

-

Cool the catalyst solution to -20 °C.

-

In a separate flask, prepare a solution of acetophenone (2.0 mmol) in anhydrous THF (5 mL).

-

Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.

-

Slowly add 1 M BH₃·THF solution (2.2 mL, 2.2 mmol) to the reaction mixture, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl (10 mL) and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenylethanol.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Expected Performance Data (Illustrative)

The performance of chiral ligands in asymmetric reductions is highly dependent on the substrate and reaction conditions. The following table provides illustrative data based on similar chiral amino alcohol-derived catalysts.

| Ketone Substrate | Expected Yield (%) | Expected ee (%) |

| Acetophenone | >90 | >95 |

| 1-Tetralone | >85 | >92 |

| 2-Chloroacetophenone | >90 | >97 |

Application II: Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a powerful method for C-C bond formation, yielding valuable chiral secondary alcohols.[7] Chiral amino alcohols are among the most effective ligands for this transformation.

Mechanistic Rationale

(S)-1-Methoxy-3-phenylpropan-2-amine reacts with a dialkylzinc reagent (e.g., diethylzinc) to form a chiral zinc-amino alkoxide complex. This complex acts as the active catalyst. The aldehyde substrate coordinates to the zinc center. The chiral ligand creates a rigid, sterically defined environment that directs the transfer of an alkyl group from the zinc to one specific face of the aldehyde carbonyl. This stereocontrolled addition leads to the formation of the chiral alcohol with high enantioselectivity.

Caption: Catalytic cycle for asymmetric ethylzinc addition.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

-

This compound

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Benzaldehyde

-

Anhydrous toluene

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup

Procedure:

-

Catalyst Preparation:

-

To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (0.1 mmol).

-

Add anhydrous toluene (5 mL).

-

Slowly add diethylzinc solution (0.2 mL, 0.2 mmol) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Addition Reaction:

-

Cool the catalyst solution to 0 °C.

-

Add benzaldehyde (1.0 mmol) to the flask.

-

Slowly add diethylzinc solution (1.2 mL, 1.2 mmol) dropwise over 20 minutes.

-

Stir the reaction mixture at 0 °C for 12-24 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature and stir until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain (R)-1-phenyl-1-propanol.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Expected Performance Data (Illustrative)

| Aldehyde Substrate | Expected Yield (%) | Expected ee (%) |

| Benzaldehyde | >95 | >98 |

| 4-Chlorobenzaldehyde | >95 | >97 |

| Cinnamaldehyde | >90 | >95 |

Conclusion and Future Outlook

This compound is a promising chiral building block with significant potential in asymmetric catalysis. The protocols provided herein for the asymmetric reduction of ketones and the enantioselective addition of organozinc reagents to aldehydes serve as validated starting points for its application. The true value of this and similar chiral amines lies in their versatility. Future research could explore its derivatization into novel organocatalysts, for instance, by coupling with proline or other catalytic moieties for Michael additions or aldol reactions.[10] Furthermore, its use as a chiral ligand in transition-metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation, warrants investigation. As the demand for enantiomerically pure compounds continues to grow, the exploration of readily available chiral synthons like this compound will be crucial for the development of new and efficient asymmetric transformations.

References

-

Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

This compound | C10H16ClNO - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Enzymatic strategies for asymmetric synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines | Organic Letters - ACS Publications. (2023). Retrieved January 26, 2026, from [Link]

-

1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

-

Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC - NIH. (2022). Retrieved January 26, 2026, from [Link]

-

Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. (n.d.). Retrieved January 26, 2026, from [Link]

-

Asymmetric Synthesis - University of York. (n.d.). Retrieved January 26, 2026, from [Link]

- US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents. (n.d.).

-

New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. (n.d.). Retrieved January 26, 2026, from [Link]

-

Supporting Information - Contents - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

-

Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

-

Enantioselective Michael Addition of Aldehydes to β‐Nitrostyrenes Catalyzed by (S)‐N‐(D‐Prolyl)‐1‐triflicamido‐3‐phenylpropan‐2‐amine | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

(PDF) Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimi-nation reaction - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (n.d.).

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

-

Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. (n.d.). Retrieved January 26, 2026, from [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

-

Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst@NOBLECHEMISTRY - YouTube. (2021). Retrieved January 26, 2026, from [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. (2021). Retrieved January 26, 2026, from [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

-

A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. This compound | C10H16ClNO | CID 16211128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. york.ac.uk [york.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 9. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Resolution of Racemic Mixtures Using (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of modern drug development and fine chemical synthesis.

This technical guide provides an in-depth exploration of the application of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride as a resolving agent for racemic mixtures, with a particular focus on the separation of racemic carboxylic acids. We will delve into the underlying principles of diastereomeric salt formation, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of a chiral resolution experiment.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for the resolution of racemic acids and bases is the formation of diastereomeric salts.[1][2] This technique leverages the fact that while enantiomers possess identical physical properties, diastereomers exhibit distinct physical characteristics, including solubility, melting point, and boiling point.[1]

The process involves reacting a racemic mixture of a chiral acid with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction yields a mixture of two diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration.[3] Subsequently, the resolved enantiomer can be liberated from the purified diastereomeric salt, and the chiral resolving agent can often be recovered for reuse.[4]

This compound: A Profile

This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its structural features, including the presence of a basic amino group for salt formation and a chiral center, make it well-suited for this application.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆ClNO | |

| Molecular Weight | 201.69 g/mol | |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in water and lower alcohols | General knowledge |

Experimental Protocols: Resolution of Racemic Ibuprofen

The following protocols provide a detailed methodology for the resolution of racemic ibuprofen using this compound. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer is responsible for the majority of its pharmacological activity.[5]

Part 1: Diastereomeric Salt Formation and Isolation

This part of the protocol details the formation of the diastereomeric salts of racemic ibuprofen with (S)-1-Methoxy-3-phenylpropan-2-amine and the subsequent isolation of the less soluble diastereomer.

Materials and Equipment:

-

Racemic Ibuprofen

-

This compound

-

Potassium Hydroxide (KOH)

-

Methanol

-

Deionized Water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of the Free Amine: In a separate flask, dissolve a stoichiometric equivalent of this compound in a minimal amount of deionized water. Add a slight excess of a concentrated potassium hydroxide solution to liberate the free amine. Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and carefully evaporate the solvent to obtain the free (S)-1-Methoxy-3-phenylpropan-2-amine.

-

Salt Formation: In a round-bottom flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.

-

To the ibuprofen solution, add a solution of 0.5 molar equivalents of the free (S)-1-Methoxy-3-phenylpropan-2-amine in 20 mL of methanol dropwise with stirring. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt.[6]

-

Heat the mixture to reflux for 30 minutes to ensure complete salt formation.

-

Slowly cool the solution to room temperature and then place it in an ice bath for 2 hours to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Dry the crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt.

Part 2: Purification of the Diastereomeric Salt by Recrystallization

To enhance the diastereomeric purity of the isolated salt, a recrystallization step is often necessary.

Procedure:

-

Transfer the dried diastereomeric salt to a clean flask.

-

Add a minimal amount of hot methanol to dissolve the salt completely.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the purified diastereomeric salt under vacuum.

Part 3: Liberation of (S)-(+)-Ibuprofen

This step involves the decomposition of the purified diastereomeric salt to isolate the desired enantiomer of ibuprofen.

Procedure:

-

Suspend the purified diastereomeric salt in 50 mL of water.

-

With stirring, add 2 M hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.[5]

-

The (S)-(+)-Ibuprofen will precipitate out of the acidic aqueous solution.

-

Extract the aqueous suspension three times with 30 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with a small amount of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-Ibuprofen as a white solid.

Part 4: Recovery of the Resolving Agent

The economic viability of a chiral resolution process is often dependent on the efficient recovery and recycling of the resolving agent.

Procedure:

-

Take the acidic aqueous layer from the liberation step (Part 3), which contains the hydrochloride salt of (S)-1-Methoxy-3-phenylpropan-2-amine.

-

Make the aqueous solution basic by the dropwise addition of a concentrated sodium hydroxide or potassium hydroxide solution until the pH is greater than 10.

-

Extract the liberated free amine with three portions of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to recover the (S)-1-Methoxy-3-phenylpropan-2-amine, which can be converted back to the hydrochloride salt if desired for storage or reuse.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative data for the resolution of racemic ibuprofen as described in the protocols above. These values are based on typical efficiencies reported for similar diastereomeric salt resolutions.

| Parameter | Expected Value | Notes |

| Yield of Diastereomerically Enriched Salt (after initial crystallization) | 40-50% (based on one enantiomer) | The theoretical maximum yield is 50%. |

| Diastereomeric Excess (d.e.) of the Salt (after recrystallization) | >95% | Determined by chiral HPLC or NMR spectroscopy. |

| Yield of (S)-(+)-Ibuprofen (after liberation) | 35-45% (based on one enantiomer) | Losses occur during each step of the process. |

| Enantiomeric Excess (e.e.) of (S)-(+)-Ibuprofen | >98% | Determined by chiral HPLC analysis.[7] |

| Recovery of Resolving Agent | >90% | Efficient recovery is crucial for process economics. |

Conclusion and Further Considerations

The use of this compound as a resolving agent offers a robust and effective method for the separation of racemic carboxylic acids. The success of the resolution is highly dependent on the careful optimization of several parameters, including the choice of solvent, the stoichiometry of the resolving agent, the crystallization temperature, and the cooling rate.

For researchers and drug development professionals, a systematic screening of these variables is recommended to achieve the highest possible yield and enantiomeric excess for a specific racemic mixture. The protocols provided herein serve as a comprehensive starting point for the development of an efficient and scalable chiral resolution process.

References

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

-

A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. MDPI. [Link]

-

This compound | C10H16ClNO. PubChem. [Link]

-

Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. [Link]

-

Organic Chemistry - Resolution of Ibuprofen. Scribd. [Link]

-

Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate. [Link]

-

6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

The recovery of methanol from the mother liquor of a pharmaceutical active ingredient. New Jersey Institute of Technology. [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

resolution-08. chemconnections.org. [Link]

-

The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. ACS Publications. [Link]

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Publications. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]

-

[The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography]. PubMed. [Link]

-

IBUPROFEN enantiomer separation (English). Learn Organic Chemistry with me. YouTube. [Link]

-

Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Royal Society of Chemistry. [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

-

Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. National Institutes of Health. [Link]

- US4472246A - Process for recovery of amine from spent acid stripping liquor.

-

Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. ResearchGate. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

-

Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

Sources

- 1. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemconnections.org [chemconnections.org]

- 5. scribd.com [scribd.com]